![molecular formula C10H16N2 B2359194 4-(aminomethyl)-N,N,3-trimethylaniline CAS No. 57678-44-1](/img/structure/B2359194.png)
4-(aminomethyl)-N,N,3-trimethylaniline
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Overview
Description
In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group . Compounds like 4-(aminomethyl)benzoic acid and 4-Aminomethyl-1-Boc-piperidine have been mentioned in the context of being unnatural amino acid derivatives and inhibitors for certain proteins .
Synthesis Analysis
A process for preparing methyl 4-(aminomethyl)benzoate by esterifying 4-(aminomethyl)benzoic acid has been described .
Molecular Structure Analysis
The molecular structure of compounds similar to “4-(aminomethyl)-N,N,3-trimethylaniline” can have a profound impact on their structural dynamics . For example, 4-(aminomethyl)pyridine has an empirical formula of C6H8N2 .
Chemical Reactions Analysis
Aminomethyl groups can participate in various chemical reactions. For instance, 4-(aminomethyl)benzoic acid has been used in the synthesis of 4-guanidinomethylbenzoic acid . Another compound, isatin complexed with Cu supported on 4-(aminomethyl)benzoic acid-functionalized Fe3O4 nanoparticles, has been used as a catalyst for the Ullmann coupling reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of nanomaterials, which could include “4-(aminomethyl)-N,N,3-trimethylaniline”, depend on their chemical composition, reactivity, oxidation, flammability, thermal conductivity, zeta potential, and surface charge .
Scientific Research Applications
Alzheimer’s Disease Research
A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules . This research could potentially lead to the development of new treatments for Alzheimer’s disease.
Antifibrinolytic Agent
“4-(aminomethyl)-N,N,3-trimethylaniline” is also used as a type 2 antifibrinolytic agent . Antifibrinolytic agents are medications that help prevent blood clots from breaking down and therefore reduce bleeding in certain situations.
Preparation of 4-Guanidinomethylbenzoic Acid
This compound reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . This reaction expands the range of compounds that can be synthesized using “4-(aminomethyl)-N,N,3-trimethylaniline”.
Safety and Hazards
properties
IUPAC Name |
4-(aminomethyl)-N,N,3-trimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAIHUYQKSZKKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N,N,3-trimethylaniline |
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